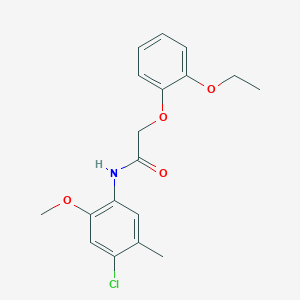

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C18H20ClNO4 and its molecular weight is 349.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 349.1080858 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide is a synthetic organic compound belonging to the class of acetamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cell lines.

- Molecular Formula : C18H20ClNO4

- Molecular Weight : 349.8 g/mol

- Purity : Typically around 95% .

Synthesis

The synthesis of this compound involves several steps:

- Starting Materials : The process begins with 4-chloro-2-methoxy-5-methylaniline and 2-ethoxyphenol.

- Formation of Intermediate : Key reactions include nitration, reduction, and acylation to form an intermediate compound.

- Final Coupling Reaction : The intermediate is coupled with an acetic acid derivative under controlled conditions to yield the final product .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various tumor cell lines.

- Cell Line Studies :

| Cell Line | IC50 (µM) | Activity Observed |

|---|---|---|

| HepG2 | 12.5 | Significant cytotoxicity |

| A549 | 15.0 | Moderate cytotoxicity |

| C6 | 20.0 | Lower sensitivity |

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of apoptosis in cancer cells.

- Inhibition of DNA synthesis and cell proliferation.

- Interaction with specific molecular targets that regulate cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains.

- Microbial Efficacy :

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies and Research Findings

- Case Study on HepG2 Cells : A study demonstrated that treatment with this compound led to a significant decrease in cell viability in HepG2 cells, indicating its potential as a therapeutic agent for liver cancer .

- Comparative Analysis : Other derivatives with similar structures were evaluated for their biological activity, revealing that modifications in substituents could enhance or diminish efficacy against specific cancer types .

化学反应分析

Nucleophilic Substitution Reactions

The chloro group at position 4 of the phenyl ring is susceptible to nucleophilic substitution under basic or catalytic conditions.

Key Findings :

-

Palladium-catalyzed hydrogenation removes the chloro group, yielding a dechlorinated phenyl derivative .

-

Sodium azide replaces chlorine with an azide group, enabling further functionalization (e.g., Staudinger reactions) .

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amines.

Mechanistic Insight :

-

Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

-

Basic hydrolysis proceeds via hydroxide ion attack on the carbonyl carbon.

Ether Cleavage Reactions

The ethoxyphenoxy and methoxy groups undergo cleavage under strong acidic or reductive conditions.

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| HI/AcOH Cleavage | HI (57%), acetic acid, 110°C | Phenolic derivatives + alkyl iodides | |

| Reductive Cleavage (BBr₃) | BBr₃, DCM, 0°C → RT | Demethylated analogs |

Notable Observations :

-

Boron tribromide selectively cleaves methoxy groups over ethoxyphenoxy ethers due to steric hindrance .

Oxidation Reactions

The methyl group at position 5 and the ethoxy side chain are oxidation targets.

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ Oxidation | KMnO₄, H₂O, heat | Carboxylic acid at position 5 | |

| Periodate Cleavage | NaIO₄, OsO₄ (catalytic) | Aldehyde intermediate |

Example :

Functionalization via Alkylation/Acylation

The aniline nitrogen and hydroxyl groups (post-ether cleavage) serve as nucleophilic sites.

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Acetylation | Acetyl chloride, base | N-acetylated derivatives | |

| Sulfonation | SO₃·Py complex, DCM | Sulfonamide analogs |

Application :

Photochemical Reactions

Limited data suggest potential for photoinduced degradation:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| UV Exposure | λ = 254 nm, methanol | Degradation to chlorophenolic compounds |

Stability Note :

-

Storage in amber vials is recommended to prevent photolytic decomposition.

属性

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO4/c1-4-23-15-7-5-6-8-16(15)24-11-18(21)20-14-9-12(2)13(19)10-17(14)22-3/h5-10H,4,11H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQYMQRRIJNZPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。